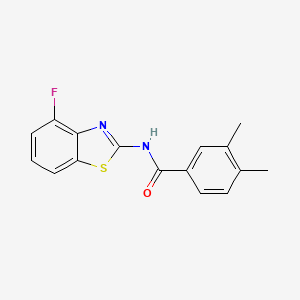

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

説明

特性

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-9-6-7-11(8-10(9)2)15(20)19-16-18-14-12(17)4-3-5-13(14)21-16/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJUXZJFHWFPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.

Introduction of the Benzamide Moiety: The benzothiazole intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

化学反応の分析

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

類似化合物との比較

Structural Features and Substituent Effects

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide ()

- Substituents :

- Benzothiazole: 4,6-difluoro substitution.

- Benzamide: 3,4-dimethoxy groups.

- Key Differences: The 4,6-difluoro substitution increases electronegativity and steric hindrance compared to the monofluoro substitution in the target compound. Methoxy groups (electron-donating via resonance) contrast with the methyl groups (electron-donating via induction) on the benzamide.

N-[3-(Dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride ()

- Substituents: Benzothiazole: 4-methoxy group. Benzamide: 3,4-dimethyl groups and a dimethylamino propyl side chain.

- Key Differences: The methoxy group on benzothiazole introduces polarity, while the dimethylamino propyl side chain adds a basic center, improving solubility in acidic environments.

Imidazolyl and Thiadiazole Derivatives ()

- Structural Motifs :

- Thiadiazoles (e.g., 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine) and imidazolyl benzamides feature alternative heterocycles.

- Key Differences :

- Thiadiazoles exhibit tautomerism (e.g., thione-thiol equilibrium), which is absent in benzothiazoles. This may influence binding modes to biological targets .

- Fluorinated aromatic rings in these compounds (e.g., 3,4-difluorophenyl in ) highlight the role of fluorine in enhancing binding affinity and metabolic resistance, similar to the target compound’s 4-fluoro substitution .

Physicochemical Properties

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide?

The compound is typically synthesized via condensation reactions. A general approach involves refluxing a substituted benzothiazole amine with an activated benzoyl chloride derivative in anhydrous ethanol or tetrahydrofuran (THF) under acidic catalysis (e.g., glacial acetic acid). For example, analogous benzamide syntheses utilize nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR confirm the presence of fluorinated benzothiazole (e.g., aromatic protons at δ 7.5–8.5 ppm) and dimethylbenzamide groups (e.g., methyl signals at δ 2.2–2.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and isotopic pattern consistent with fluorine.

- Single-crystal X-ray diffraction (SC-XRD) : Definitive proof of structure is obtained by solving the crystal lattice using programs like SHELXL .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data for this compound?

Discrepancies in unit cell parameters or bond lengths may arise from twinning, disorder, or poor data quality. Mitigation steps include:

- Re-measuring diffraction data with a high-resolution detector (e.g., Bruker SMART CCD) and applying absorption corrections (e.g., SADABS) .

- Cross-validating hydrogen bonding networks using graph set analysis (e.g., Etter’s formalism) to identify plausible packing motifs .

- Employing structure validation tools like PLATON to check for missed symmetry or outliers in geometric parameters .

Q. How can hydrogen bonding and π-π interactions in the crystal lattice influence the compound’s physicochemical properties?

Intermolecular forces dictate solubility, stability, and bioavailability. For example:

- C–H···F interactions : Common in fluorinated benzothiazoles, these weak hydrogen bonds stabilize the crystal lattice and reduce melting points.

- π-π stacking : Aromatic benzothiazole and benzamide rings often form offset stacks, which can be quantified using Mercury software. Such interactions may correlate with enhanced thermal stability .

Q. What methodologies are suitable for assessing the biological activity of this compound, given structural similarities to known bioactive analogs?

- Enzyme inhibition assays : Test against targets like phosphodiesterases or bacterial PPTases, given the activity of related fluorinated benzothiazoles .

- Antioxidant studies : Use DPPH radical scavenging assays, comparing results to structurally similar pyrazolo-benzothiazine derivatives .

- Cellular toxicity : Preliminary LD determination in cell lines (e.g., HEK293) using MTT assays, though extrapolation from rodent data (e.g., LD >2800 mg/kg for analogs) requires caution .

Q. How does fluorination at the 4-position of the benzothiazole ring impact electronic properties and reactivity?

Fluorine’s electronegativity alters electron density:

- Electron-withdrawing effect : Reduces electron density on the benzothiazole ring, enhancing electrophilic substitution resistance.

- Hammett parameters : Fluorine substituents (σ = 0.34) increase the compound’s acidity and influence redox behavior, as observed in cyclic voltammetry studies of similar thiadiazoles .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting spectral data between synthetic batches?

- Reproducibility checks : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere).

- Advanced NMR techniques : Use -NMR to confirm fluorination and 2D-COSY/HMBC to resolve overlapping signals.

- SC-XRD validation : Compare unit cell parameters (e.g., a = 6.0171 Å, b = 15.3120 Å for analogs) to rule out polymorphic variations .

Tables of Key Data

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。